(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine

Catalog No.
S915835
CAS No.
1019551-86-0
M.F
C11H15F2N
M. Wt
199.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine

CAS Number

1019551-86-0

Product Name

(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine

IUPAC Name

N-[(2,6-difluorophenyl)methyl]butan-2-amine

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

InChI

InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3

InChI Key

QOPZQNPAOWMDCG-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=C(C=CC=C1F)F

Canonical SMILES

CCC(C)NCC1=C(C=CC=C1F)F

    Biocatalytic Synthesis of Short Chiral Amines

    Indole Derivatives in Biological Research

      Scientific Field: Medicinal Chemistry

      Summary: Indole derivatives exhibit diverse biological potential. They are investigated for their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

    Thiazoles and Their Biological Activities

      Summary: Thiazoles are heterocyclic compounds with various biological activities. Researchers explore their potential as antimicrobial agents, antitumor agents, and anti-inflammatory drugs.

Molecular Structure Analysis

The compound contains the following key features:

  • Amine group (NH2): This primary amine group makes the molecule weakly basic and can participate in hydrogen bonding.
  • Butan-2-yl group (CH3CH2CH(CH3)2): This branched alkyl group contributes to the overall hydrophobicity of the molecule [].
  • Difluorophenyl group (C6H3F2): The presence of two fluorine atoms on the phenyl ring deactivates it electronically and affects its reactivity []. The specific positioning of fluorines at the 2,6 positions might further influence its properties.

Chemical Reactions Analysis

  • Acid-base reactions: The amine group can act as a base and react with acids to form salts.
  • Alkylation: The amine group can be further alkylated with suitable reagents.
  • Aromatic substitution: The deactivated difluorophenyl ring might be less susceptible to electrophilic aromatic substitution compared to unsubstituted phenyl rings [].

Without specific experimental data, providing balanced chemical equations for the compound's reactions is not possible.


Physical And Chemical Properties Analysis

There is no available data on the specific physical and chemical properties of (Butan-2-yl)[(2,6-difluorophenyl)methyl]amine.

  • Physical state: Likely a liquid or solid at room temperature due to the presence of both a hydrophobic alkyl chain and a polar amine group.
  • Solubility: Sparingly soluble in water due to the hydrophobic character, but potentially soluble in organic solvents.
  • Melting point and boiling point: Data not available, but likely influenced by the interplay between the hydrophobic and hydrophilic groups in the molecule.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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